molecular formula C16H21FN2O2 B7475454 1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B7475454
M. Wt: 292.35 g/mol
InChI Key: IMNMYGVWXQLSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as FMPP, is a chemical compound that belongs to the piperazine family. FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds.

Mechanism of Action

The exact mechanism of action of FMPP is not fully understood, but it is believed to act as a modulator of neurotransmitter release and receptor activity. FMPP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. FMPP has also been shown to bind to various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects, including psychoactive effects. FMPP has been shown to produce hallucinogenic effects in animals and humans, including altered perception and thought processes. FMPP has also been shown to produce stimulant effects, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

FMPP has several advantages for use in lab experiments, including its availability and low cost. FMPP is also relatively stable and can be easily synthesized and purified. However, FMPP has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. FMPP also has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of FMPP in scientific research. One direction is the development of new compounds that are structurally similar to FMPP but have improved pharmacological properties. Another direction is the use of FMPP in the study of the mechanisms underlying its psychoactive effects. Additionally, FMPP may be useful in the study of the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.
Conclusion:
In conclusion, FMPP is a chemical compound that has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP has several advantages for use in lab experiments, including its availability and low cost. However, FMPP also has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. There are several future directions for the use of FMPP in scientific research, including the development of new compounds and the study of the mechanisms underlying its psychoactive effects.

Synthesis Methods

The synthesis of FMPP involves the reaction of 3-Fluoro-4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropan-1-one to produce FMPP. The purity and yield of FMPP can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP is commonly used as a reference compound in drug discovery and development to evaluate the potency of newly synthesized compounds. FMPP has also been used to study the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.

properties

IUPAC Name

1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-11(2)15(20)18-6-8-19(9-7-18)16(21)13-5-4-12(3)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNMYGVWXQLSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one

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